Dinonylnaphthalenedisulphonic acid
Overview
Description
Dinonylnaphthalenedisulphonic acid is an aromatic sulphonic acid known for its hydrophobic nature. It has garnered significant attention due to its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Dinonylnaphthalenedisulphonic acid (DNNDSA), also known as 4,5-di(nonyl)naphthalene-1,7-disulfonic acid, is a classic amphiphilic molecule . Its primary target is the metal surface, where it exhibits a strong affinity . This affinity is due to its polar group, which interacts with the metal surface, and its oleophilic portion, which forms a surface-protective monolayer .
Mode of Action
The mode of action of DNNDSA involves the formation of a sulfonate monolayer on the metal surface . This monolayer effectively reduces the permeation of oxygen and water to the metal surface . As a result, it provides a protective layer that prevents corrosion and rusting .
Biochemical Pathways
Its role as a dopant for conducting polymers and a hydrophobic acid catalyst for amino cross-linked coatings has been noted
Result of Action
The primary result of DNNDSA’s action is the formation of a protective layer on metal surfaces, which reduces the permeation of oxygen and water . This protective layer can prevent corrosion and rusting, making DNNDSA useful in various industrial applications .
Action Environment
The efficacy and stability of DNNDSA can be influenced by environmental factors. For instance, its hydrophobic nature suggests that it may be more effective in non-polar environments Additionally, its ability to form a protective layer on metal surfaces may be affected by the presence of other substances in the environment
Preparation Methods
Dinonylnaphthalenedisulphonic acid is typically synthesized through the reaction between nonene and naphthalene under the action of concentrated sulfuric acid . The process involves sulfonation, where the naphthalene ring is substituted with sulfonic acid groups. The reaction conditions are carefully controlled to ensure the desired product is obtained. Industrial production methods often involve solvent extraction and purification techniques to isolate the compound from by-products .
Chemical Reactions Analysis
Dinonylnaphthalenedisulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other groups, depending on the reagents and conditions used.
Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dinonylnaphthalenedisulphonic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Dinonylnaphthalenedisulphonic acid is unique due to its hydrophobic nature and ability to form micelles. Similar compounds include:
Dodecylbenzenesulfonic acid: Another aromatic sulphonic acid with similar properties but different alkyl chain length.
Nonafluorobutane-1-sulfonic acid: A perfluorinated sulphonic acid with distinct chemical properties.
p-Toluenesulfonic acid: A commonly used sulfonic acid in organic synthesis with different structural characteristics.
These compounds share some similarities with this compound but differ in their specific applications and chemical behavior.
Properties
IUPAC Name |
4,5-di(nonyl)naphthalene-1,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O6S2/c1-3-5-7-9-11-13-15-17-23-19-20-27(36(32,33)34)26-22-25(35(29,30)31)21-24(28(23)26)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,29,30,31)(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNWPUWXRCLVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866796 | |
Record name | 4,5-Dinonylnaphthalene-1,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Naphthalenedisulfonic acid, dinonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
60223-95-2 | |
Record name | Naphthalenedisulfonic acid, dinonyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060223952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalenedisulfonic acid, dinonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dinonylnaphthalenedisulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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